molecular formula ¹³C₅H₆O₄ B1163013 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid

2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid

Cat. No.: B1163013
M. Wt: 135.06
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid, also known as methylenesuccinic acid or itaconic acid, is a compound with the molecular formula C5H6O4. It is a derivative of butanedioic acid, where the carbon atoms are isotopically labeled with carbon-13.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the carbon atoms in the butanedioic acid structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. One common method involves the reaction of labeled acetic acid with formaldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions in the molecule. This can be achieved through continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid has several scientific research applications, including:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of biodegradable polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic processes by acting as a substrate for enzymes involved in the citric acid cycle. The labeled carbon atoms allow researchers to track its metabolic fate and understand its role in cellular functions .

Properties

Molecular Formula

¹³C₅H₆O₄

Molecular Weight

135.06

Synonyms

2-Methylenebutanedioic Acid-13C5;  2-Methylenesuccinic Acid-13C5;  2-Propene-1,2-dicarboxylic Acid-13C5;  4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5;  Methylenebutanedioic Acid-13C5;  Methylenesuccinic Acid-13C5;  NSC 3357-13C5;  Propylenedicarboxylic Ac

Origin of Product

United States

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